2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of ferulic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction mixture is then purified through distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and antioxidant mechanisms.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations aimed at protecting skin from UV radiation.
Industry: Widely used in the cosmetic industry, particularly in sunscreens and anti-aging products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The phenolic hydroxyl group plays a crucial role in this antioxidant activity by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-methoxycinnamate: Another ester used in sunscreens for its UV-absorbing properties.
Methyl ferulate: A methyl ester derivative of ferulic acid with similar antioxidant properties.
Ethyl ferulate: An ethyl ester derivative of ferulic acid, also known for its antioxidant activity.
Uniqueness
2-Ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its combination of UV-absorbing and antioxidant properties, making it particularly effective in cosmetic formulations aimed at protecting the skin from both UV radiation and oxidative stress .
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-ethylhexyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3 |
InChI Key |
VFRQPMMHAPIZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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